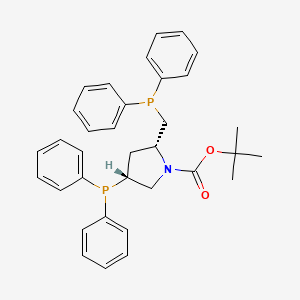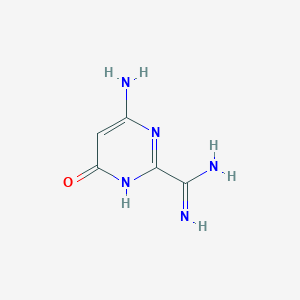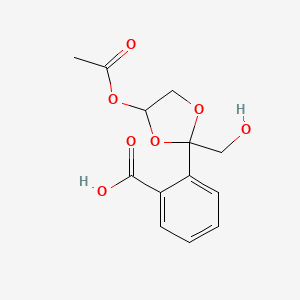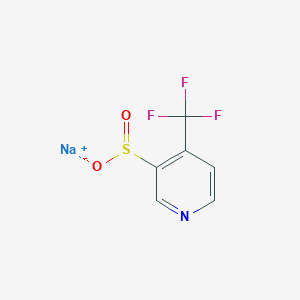
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is a chemical compound with the molecular formula C4H6ClN3O3 and a molecular weight of 179.56 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the development of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, some pyrimidine derivatives inhibit the replication of viruses by preventing the assembly of viral proteins into new virions . Additionally, certain derivatives suppress the production of nitric oxide in immune cells, indicating potential anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is structurally similar but lacks the amino group at the 5-position.
2-Amino-4,6-dichloropyrimidine: This derivative has chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5-position and chlorine atoms at the 4 and 6 positions.
Uniqueness
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H6ClN3O3 |
|---|---|
Molekulargewicht |
179.56 g/mol |
IUPAC-Name |
5-amino-6-hydroxy-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C4H5N3O3.ClH/c5-1-2(8)6-4(10)7-3(1)9;/h5H2,(H3,6,7,8,9,10);1H |
InChI-Schlüssel |
KZMJZCMDLKYGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
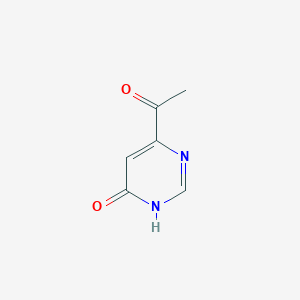
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

